

Physicochemical & Functional Profiling of - Isopropylguanosine: A Technical Guide

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Compound of Interest

Compound Name: *O*-Isopropylguanosine

CAS No.: 82773-20-4

Cat. No.: B1207811

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Executive Summary

-Isopropylguanosine (

-iPrG) is a synthetic nucleoside analogue and a critical probe in DNA repair oncology.[1] Structurally defined by the alkylation of the exocyclic oxygen at the C6 position of the guanine base, this molecule serves as a potent pseudosubstrate for

-methylguanine-DNA methyltransferase (MGMT).[1]

Unlike its parent nucleoside guanosine,

-iPrG lacks the N1-proton, fundamentally altering its hydrogen-bonding capacity and tautomeric stability.[1] This guide provides a rigorous analysis of its physicochemical behavior, synthesis, and application as a "suicide inhibitor" in potentiating alkylating chemotherapy.[1]

Chemical Identity & Structural Integrity[1][2]

Nomenclature & Classification

- IUPAC Name: 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(propan-2-yloxy)-1H-purine[1]

- Common Name:
-Isopropylguanosine[1]
- CAS Registry Number: 82773-20-4[1]
- Molecular Formula:
[1]
- Molecular Weight: 325.32 g/mol [1]

Critical Distinction: Isomer Specificity

Warning: A common error in procurement and experimental design is confusing

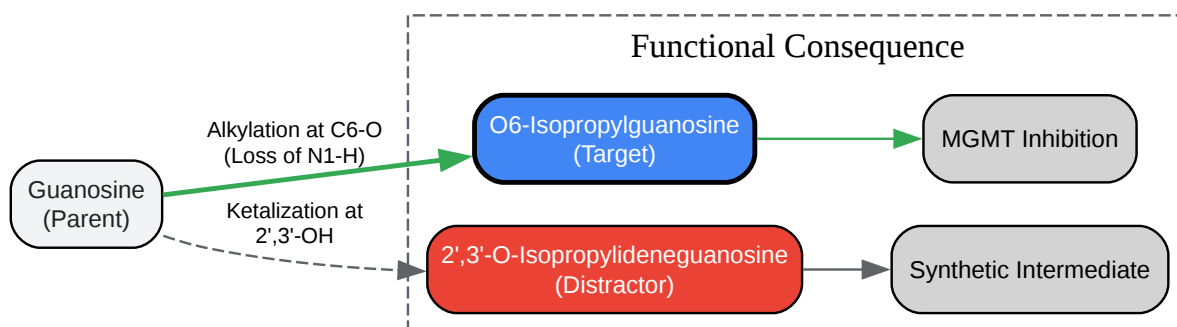
-Isopropylguanosine with

-Isopropylidene guanosine.[1]

- -Isopropylguanosine: Modification is on the nucleobase (C6 Oxygen).[1] Biologically active against MGMT.[1]
- -Isopropylidene guanosine: Modification is on the ribose sugar (protecting group).[1] Biologically inert regarding MGMT; used as a synthetic intermediate.[1]

Structural Visualization

The following diagram illustrates the core structure and the critical site of modification.



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Figure 1: Structural divergence of guanosine derivatives. Green path indicates the relevant bioactive modification.

Physicochemical Profile

The alkylation of the O6-position locks the purine ring in the enol ether form, removing the amide-like character of the N1-C6 bond found in native guanosine.[1]

Key Physical Constants

Property	Value / Characteristic	Experimental Relevance
Physical State	White to off-white crystalline solid	Hygroscopic; store desiccated at -20°C.
Solubility (Primary)	DMSO (>50 mM), DMF	Preferred solvents for stock solutions.[1]
Solubility (Aqueous)	Low (< 1 mM)	Requires pre-dissolution in DMSO before aqueous dilution.
pKa (N7)	~2.4	N1 proton is absent; N7 becomes the primary basic site.
UV	~280 nm (neutral pH)	Bathochromic shift relative to guanosine (253 nm) due to extended conjugation of the alkoxy group.
LogP (Predicted)	~0.5 - 0.8	More lipophilic than guanosine (LogP -1.[1]9) due to the isopropyl group.

Stability & Handling

- Hydrolytic Stability:

-alkylguanines are susceptible to acid-catalyzed hydrolysis, reverting to guanosine.[1] Avoid prolonged exposure to pH < 4.[1]

- Thermal Stability: Stable in solid state; DMSO solutions are stable for >6 months at -20°C.[1]

Synthesis & Purification Protocol

Expertise Note: Direct alkylation of guanosine is low-yielding due to N7/N9 competition.[1] The most robust route utilizes the displacement of a leaving group (chloride) at the C6 position.

Protocol: Displacement from 6-Chloroguanosine[1]

Reagents:

- 6-Chloroguanosine (Starting Material)[1]
- Sodium Hydride (NaH, 60% dispersion)[1]
- Isopropanol (Anhydrous)[1]
- DMF (Anhydrous) or DMSO[1]

Workflow:

- Activation: In a flame-dried flask under Argon, dissolve anhydrous isopropanol (10 eq) in dry DMF.
- Deprotonation: Add NaH (1.2 eq) carefully at 0°C. Stir for 30 mins to generate sodium isopropoxide in situ.
- Displacement: Add 6-Chloroguanosine (1 eq) to the alkoxide solution.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (DCM:MeOH 9:1).[1] The spot for 6-chloroguanosine (~0.4) will disappear, replaced by a higher product.[1]
- Quenching: Neutralize carefully with glacial acetic acid to pH 7.

- Purification: Evaporate solvent under reduced pressure. Resuspend residue in minimal methanol/DCM and purify via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM).

Self-Validation Check:

- Yield: Expect 60-75%.
- Appearance: Product should crystallize as a white solid.[1] Yellowing indicates residual solvent or degradation.[1]

Analytical Characterization

To certify the identity of the synthesized

-iPrG, the following spectral signatures must be present.

H-NMR Signature (DMSO- , 500 MHz)

The isopropyl group provides a distinct diagnostic pattern that confirms O-alkylation rather than N-alkylation.[1]

- 1.38 ppm (d, 6H): Doublet corresponding to the two equivalent methyl groups of the isopropyl moiety ().
- 5.50 ppm (sept, 1H): Septet corresponding to the methine proton ().[1] This downfield shift (compared to ~4.0 for N-isopropyl) confirms the Oxygen attachment. [1]
- 6.40 ppm (br s, 2H): Exocyclic amine () at C2.[1]
- 8.10 ppm (s, 1H): H8 proton of the purine ring.

UV-Vis Spectroscopy[1][3][4][5]

- Spectrum: Distinct shoulder/peak at 280-284 nm.[1]

- Contrast: Native guanosine absorbs strongly at 253 nm with a shoulder at 270 nm.[1] The shift to ~280 nm confirms the restoration of aromaticity in the pyrimidine ring of the purine system via the enol ether.

Biological Implications: The MGMT Pathway[6]

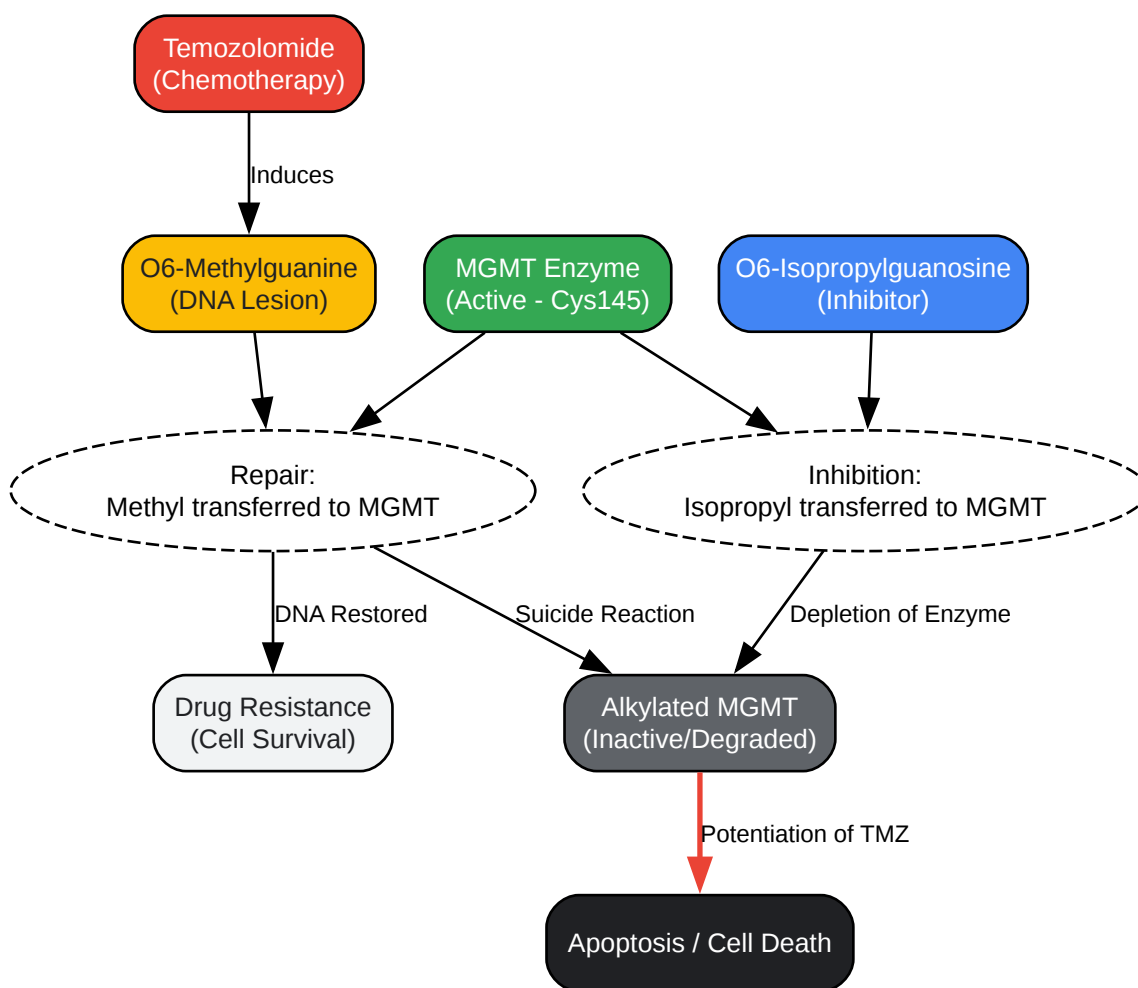
-iPrG is a "pseudosubstrate" for the DNA repair protein MGMT (

-methylguanine-DNA methyltransferase).[1]

Mechanism of Action: Suicide Inhibition

- Recognition: MGMT binds to DNA containing

-alkylguanine lesions (or free nucleoside analogs).[1]
- Flip: The modified base is flipped into the enzyme's active site.
- Transfer: The isopropyl group is irreversibly transferred to the active site Cysteine-145 (Cys145) residue.
- Inactivation: The alkylated MGMT protein cannot regenerate.[1] It is ubiquitinated and degraded.[1]
- Therapeutic Outcome: Depletion of MGMT sensitizes tumor cells to alkylating agents like Temozolomide (TMZ).



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Figure 2: Mechanistic intervention of O6-iPrG in the MGMT repair pathway. By depleting MGMT, the inhibitor prevents the repair of chemotherapy-induced lesions.[1]

Mutagenic Potential

In the absence of repair,

-iPrG (if incorporated into DNA) has a high mutagenic potential.[1] It preferentially base-pairs with Thymine rather than Cytosine during replication.[1]

- Transition: G:C

A:T

- Implication: While useful as a drug sensitizer, it is a potent mutagen; handling requires strict safety protocols (Category 3 Carcinogen handling).[1]

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